Technical Guide: Ingenol-5,20-acetonide-3-O-angelate (CAS 87980-68-5)
Technical Guide: Ingenol-5,20-acetonide-3-O-angelate (CAS 87980-68-5)
Topic: CAS 87980-68-5 (Ingenol-5,20-acetonide-3-O-angelate) Content Type: Technical Whitepaper & Processing Guide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Leads.[1]
Role: Critical Intermediate in the Semi-Synthesis of Ingenol Mebutate (PEP005)[2][3]
Executive Summary
Ingenol-5,20-acetonide-3-O-angelate (CAS 87980-68-5) is a high-value diterpenoid intermediate utilized primarily in the semi-synthesis of Ingenol Mebutate (Picato®), a topical treatment for actinic keratosis.[2]
Unlike the final API (Ingenol Mebutate), which is prone to rapid acyl migration and degradation, this acetonide derivative stabilizes the ingenane core. By locking the C-5 and C-20 hydroxyl groups, it allows for the precise, stereoconservative introduction of the angelate ester at the C-3 position without inducing the thermodynamic isomerization to the inactive tiglate form. This guide details the physicochemical properties, synthesis logic, and stability protocols required to handle this compound effectively in a drug development context.
Chemical Identity & Physicochemical Properties[4][5][6]
| Property | Specification |
| Chemical Name | Ingenol-5,20-acetonide-3-O-angelate |
| CAS Number | 87980-68-5 |
| Molecular Formula | |
| Molecular Weight | 470.60 g/mol |
| Core Scaffold | Ingenane diterpene (Tetracyclic) |
| Key Functionalities | C-3 Angelate ester (Z-isomer); C-5,20 Acetonide protection |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethanol |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C (Desiccated); Protect from light and acidic moisture |
Synthetic Utility & Process Logic
The primary utility of CAS 87980-68-5 lies in its ability to solve two critical challenges in Ingenol chemistry: Acyl Migration and Z/E Isomerization .
The Challenge: Ingenol Instability
Direct esterification of Ingenol is non-selective. Furthermore, Ingenol-3-esters (like Ingenol Mebutate) are kinetically unstable; the acyl group at C-3 tends to migrate to C-5 or C-20 under basic or physiological conditions, rendering the drug inactive. Additionally, the "angelate" (Z-isomer) ester can isomerize to the thermodynamically stable "tiglate" (E-isomer) during synthesis.
The Solution: The Acetonide Strategy
-
Locking the Scaffold: Reacting Ingenol with 2,2-dimethoxypropane forms the Ingenol-5,20-acetonide . This physically blocks the C-5 and C-20 positions.
-
Selective Esterification: With C-5 and C-20 blocked, esterification with angelic acid occurs exclusively at C-3, yielding CAS 87980-68-5 .
-
Controlled Deprotection: The acetonide is removed under mild acidic conditions to yield the final API.
Workflow Visualization
The following diagram illustrates the semi-synthetic pathway, highlighting CAS 87980-68-5 as the pivotal stability node.
Figure 1: Semi-synthetic workflow for Ingenol Mebutate. CAS 87980-68-5 serves as the stabilized intermediate that prevents acyl migration during the critical esterification step.
Mechanism of Action (Pharmacological Context)
While CAS 87980-68-5 is an intermediate, its deprotected form (Ingenol Mebutate) is a potent modulator of Protein Kinase C (PKC) .
-
Pro-Drug Potential: Research suggests that acetonide derivatives may act as lipophilic prodrugs. The acetonide group increases cell permeability. Intracellular hydrolysis could release the active Ingenol-3-angelate.
-
Pathway Activation: The active moiety mimics diacylglycerol (DAG), binding to the C1 domain of PKC isoforms (particularly PKC
).[4] This triggers a dual mechanism:-
Direct Cytotoxicity: Disruption of plasma membranes and mitochondria in tumor cells.
-
Immune Activation: Release of pro-inflammatory cytokines (IL-8, TNF
) and recruitment of neutrophils.
-
Figure 2: Pharmacological activation pathway. The acetonide (CAS 87980-68-5) must be hydrolyzed to the active ester to trigger the PKC-dependent tumor necrosis cascade.
Experimental Protocols
Protocol A: Synthesis of CAS 87980-68-5
Note: This protocol assumes the starting material is Ingenol-5,20-acetonide.[2]
-
Reagents: Ingenol-5,20-acetonide (1.0 eq), Angelic acid (1.5 eq), DCC (1.5 eq), DMAP (0.5 eq).
-
Solvent: Anhydrous Toluene or DCM.
-
Procedure:
-
Dissolve Ingenol-5,20-acetonide in anhydrous solvent under Nitrogen atmosphere.
-
Add Angelic acid and DCC (N,N'-Dicyclohexylcarbodiimide).
-
Add DMAP (4-Dimethylaminopyridine) as the catalyst.
-
Stir at room temperature for 2–4 hours. Critical: Monitor by TLC/HPLC to ensure no isomerization to the Tiglate form (E-isomer).
-
Validation: The formation of the ester is confirmed by the shift of the C-3 proton in NMR.
-
-
Work-up: Filter off DCU urea byproduct. Wash filtrate with dilute HCl and NaHCO3. Dry over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/Ethyl Acetate gradient).
Protocol B: Stability Validation (HPLC)
Because the angelate ester is sensitive, purity must be validated using a method capable of separating Z (angelate) and E (tiglate) isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 50% to 90% ACN over 20 mins.
-
Detection: UV at 230 nm (absorption max of the angelate conjugated system).
-
Acceptance Criteria:
-
CAS 87980-68-5 Purity > 98%.
-
Tiglate isomer < 0.5%.
-
Free Ingenol < 0.5%.
-
Safety & Handling
-
Hazard Classification: Irritant. Potentially cytotoxic.[4][5]
-
Handling: Use within a Biosafety Cabinet (BSC) or Fume Hood. Wear nitrile gloves and eye protection.
-
Acetonide Sensitivity: While the acetonide protects the molecule, it is acid-labile.[6][7] Avoid exposure to acidic vapors during storage.
-
Light Sensitivity: The conjugated double bond in the angelate ester is susceptible to photo-isomerization. Store in amber vials.
References
-
Liang, X., et al. (2012).[8] "Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols." Synlett, 23(18), 2647-2652.
-
Hogberg, T., et al. (2016).[5] "Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis."[5] ChemMedChem, 11(12).
-
BenchChem. (2025).[2][6][7] "Ingenol-5,20-acetonide-3-O-angelate Technical Data Sheet."
-
Ogbourne, S. M., et al. (2004). "Antitumor activity of ingenol 3-angelate: plasma membrane and mitochondrial disruption and necrotic cell death."[5] Cancer Research, 64(8), 2833-2839.
-
Appendino, G., et al. (1999).[9][10] "Synthesis of Modified Ingenol Esters." European Journal of Organic Chemistry, 1999(12), 3413-3420.
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- 1. sumitbiomedical.com [sumitbiomedical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. adipogen.com [adipogen.com]
- 10. US9416084B2 - Method of producing ingenol-3-angelate - Google Patents [patents.google.com]
